molecular formula C10H16F3NO4 B3178241 (S)-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid CAS No. 453556-65-5

(S)-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid

Cat. No. B3178241
CAS RN: 453556-65-5
M. Wt: 271.23 g/mol
InChI Key: YRXRZBPEGLIKRH-LURJTMIESA-N
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Description

The compound contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines . It also contains a trifluoropentanoic acid moiety, which is a five-carbon chain with three fluorine atoms attached to the terminal carbon .


Molecular Structure Analysis

The compound likely has a chiral center at the 2-position of the pentanoic acid chain due to the “(S)” notation in its name. This means it can exist in two enantiomeric forms .


Chemical Reactions Analysis

The Boc group can be removed (deprotected) under acidic conditions, such as treatment with trifluoroacetic acid . The carboxylic acid group can react with bases to form salts, with alcohols to form esters, and with amines to form amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity compared to non-fluorinated analogs .

Mechanism of Action

Without specific context, it’s hard to determine the exact mechanism of action of this compound. If it’s used in the synthesis of other compounds, its role would depend on the specific reactions involved .

Safety and Hazards

As with any chemical, handling should be done with appropriate safety measures. Direct contact, inhalation, or ingestion should be avoided .

Future Directions

The use of this compound in future research would depend on its specific properties and the context in which it’s being used. It could potentially be used in the synthesis of pharmaceuticals or other biologically active compounds .

properties

IUPAC Name

(2S)-5,5,5-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3NO4/c1-9(2,3)18-8(17)14-6(7(15)16)4-5-10(11,12)13/h6H,4-5H2,1-3H3,(H,14,17)(H,15,16)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXRZBPEGLIKRH-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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